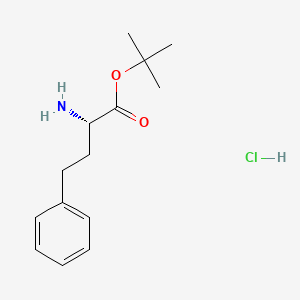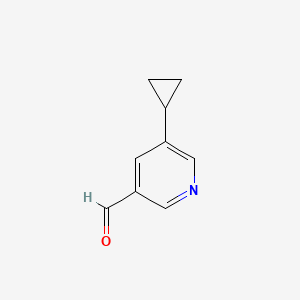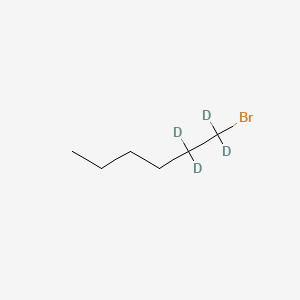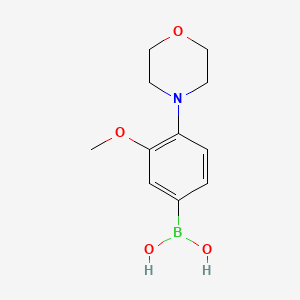
(3-甲氧基-4-吗啉苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of (3-Methoxy-4-morpholinophenyl)boronic acid involves several methods, including boronation reactions . One common approach is the Suzuki–Miyaura coupling , where an aryl or heteroaryl boronic acid reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. This method allows for the formation of carbon–carbon bonds, making it a valuable tool in organic synthesis .
科学研究应用
Suzuki–Miyaura Cross-Coupling
This boronic acid derivative is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Catalysis
Boronic acids are known to play a role in catalysis, particularly in transition metal-catalyzed processes . The (3-Methoxy-4-morpholinophenyl)boronic acid can potentially enhance the efficiency of catalytic systems due to its unique structure.
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals. The morpholine moiety of this compound could be leveraged for creating new drugs with improved pharmacokinetic properties .
Polymer Materials
The ability of boronic acids to form stable covalent bonds with various organic substrates is exploited in the creation of polymer materials. This specific boronic acid could contribute to the development of novel polymers with unique properties .
Optoelectronics
Organoboronic compounds have applications in optoelectronics, including the development of organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of (3-Methoxy-4-morpholinophenyl)boronic acid may be useful in these fields.
Molecular Recognition
Boronic acids can interact specifically with certain molecules, which is advantageous for designing sensors or targeted drug delivery systems. The morpholine group in this compound could improve selectivity and binding affinity.
Fluorescent Sensing
This compound could be used in the development of fluorescent sensors for detecting catecholamines and their derivatives, which are important in neuroscience and clinical diagnostics .
未来方向
: Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3187–3193. Link : Sigma-Aldrich. (2010). (3-Methyl-4-morpholinophenyl)boronic acid. Link : ChemSpider. (n.d.). (3-Ethoxy
属性
IUPAC Name |
(3-methoxy-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXBEBDWDXBCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-morpholinophenyl)boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)




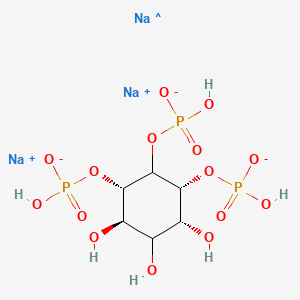

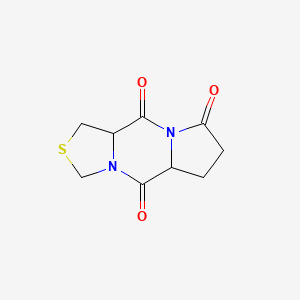
![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
